molecular formula C6H10OS B6250387 4,4-dimethylthiolan-3-one CAS No. 1003-45-8

4,4-dimethylthiolan-3-one

Cat. No.: B6250387
CAS No.: 1003-45-8
M. Wt: 130.2
InChI Key:
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Description

4,4-Dimethylthiolan-3-one is an organic compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, specifically a thiolane derivative, characterized by a five-membered ring structure with a sulfur atom and a ketone functional group. This compound is known for its distinct odor and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylthiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-2-butanol with sulfur and a suitable oxidizing agent. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylthiolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfur atom in the thiolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

4,4-Dimethylthiolan-3-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the flavor and fragrance industry to impart specific aromas and flavors to products.

Mechanism of Action

The mechanism of action of 4,4-dimethylthiolan-3-one involves its interaction with specific molecular targets. The sulfur atom in the thiolane ring can form bonds with various biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

4,4-Dimethylthiolan-3-one can be compared with other thiolane derivatives, such as:

    3,4-Dimethylthiolane: Similar structure but different substitution pattern.

    2-Methylthiolane: Lacks the ketone functional group.

    1,2-Dithiolane: Contains two sulfur atoms in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industry.

Properties

IUPAC Name

4,4-dimethylthiolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-6(2)4-8-3-5(6)7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMAGJMTZCCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60777640
Record name 4,4-Dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60777640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-45-8
Record name 4,4-Dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60777640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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